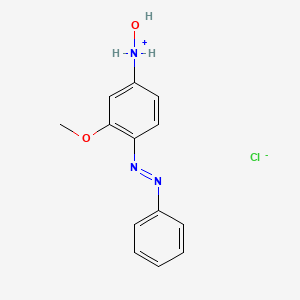
Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride is a chemical compound with the molecular formula C13H13N3O2·HCl. It is known for its vibrant color and is often used in dyeing processes. The compound is characterized by the presence of an azo group (-N=N-) which is responsible for its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions often require acidic environments to facilitate the diazotization process. For instance, aniline can be treated with nitrous acid in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with a phenolic compound under controlled pH conditions to yield the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters. The use of high-purity starting materials and stringent quality control measures are crucial in industrial production to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Chromophoric Properties: The azo group (-N=N-) is responsible for the compound’s ability to absorb light and impart color.
Biological Interactions: In biological systems, the compound can interact with cellular components, leading to staining or marking of specific structures.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-hydroxy-4-(phenylazo)-: Similar structure but lacks the methoxy group.
Benzenamine, N-hydroxy-3-methoxy-4-(methylazo)-: Similar structure but with a methyl group instead of a phenyl group in the azo linkage.
Uniqueness
Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride is unique due to the presence of both the methoxy and phenylazo groups, which confer distinct chemical and physical properties. These structural features enhance its chromophoric properties and make it suitable for specific applications in dyeing and staining processes.
Properties
CAS No. |
64042-14-4 |
|---|---|
Molecular Formula |
C13H14ClN3O2 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
hydroxy-(3-methoxy-4-phenyldiazenylphenyl)azanium;chloride |
InChI |
InChI=1S/C13H13N3O2.ClH/c1-18-13-9-11(16-17)7-8-12(13)15-14-10-5-3-2-4-6-10;/h2-9,16-17H,1H3;1H |
InChI Key |
CUQVPVSKCOSVPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[NH2+]O)N=NC2=CC=CC=C2.[Cl-] |
Related CAS |
80830-33-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















